molecular formula C11H12N2O B13154144 5-Methoxy-8-methylquinolin-3-amine

5-Methoxy-8-methylquinolin-3-amine

Cat. No.: B13154144
M. Wt: 188.23 g/mol
InChI Key: XRPPJOAFWZNGAY-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) Scaffold in Chemical Sciences

The significance of the quinoline scaffold is underscored by its presence in a vast array of biologically active compounds and functional materials. nih.govnih.govtandfonline.com This versatile platform allows for functionalization at multiple positions, enabling the fine-tuning of its physicochemical and biological properties. frontiersin.orgorientjchem.org

The history of quinoline chemistry is rich and dates back to the 19th century. In 1834, Friedlieb Ferdinand Runge first isolated quinoline from coal tar. rsc.org A significant milestone in its history was the extraction of the antimalarial alkaloid quinine (B1679958) from the bark of the Cinchona tree, which features a quinoline core. globalresearchonline.net The development of synthetic quinoline-based antimalarial drugs like chloroquine (B1663885) in the 1940s marked a turning point in the fight against malaria. globalresearchonline.net Over the years, research has expanded to explore a wide range of synthetic methodologies and applications for quinoline derivatives. nih.gov

Quinoline derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their ability to interact with a diverse range of biological targets. researchgate.net They form the backbone of numerous drugs with a wide spectrum of activities, including anticancer, antibacterial, antiviral, antifungal, and anti-inflammatory properties. orientjchem.orgbenthamdirect.com The versatility of the quinoline ring system stems from its ability to be readily modified with various functional groups, leading to a vast chemical space for drug discovery and development. frontiersin.orgorientjchem.org

Examples of Marketed Drugs Containing a Quinoline Scaffold
Chloroquine (Antimalarial)
Ciprofloxacin (Antibacterial)
Bedaquiline (Antitubercular)
Montelukast (Anti-inflammatory)

Focus on 5-Methoxy-8-methylquinolin-3-amine: A Case Study in Advanced Heterocyclic Synthesis and Characterization

While the broader family of quinoline derivatives has been extensively studied, specific analogues continue to be subjects of academic and industrial research. This compound represents a case study in the exploration of substituted quinoline amines.

Structural Classification within Methoxy- and Methyl-Substituted Quinoline Amines

This compound belongs to the class of aminoquinolines, which are characterized by the presence of an amine group on the quinoline ring. The additional substitution with a methoxy (B1213986) group at the 5-position and a methyl group at the 8-position places it within a more specific subgroup. The positions of these substituents are crucial as they significantly influence the molecule's electronic distribution, steric hindrance, and potential for hydrogen bonding, thereby modulating its chemical reactivity and biological activity.

For instance, the presence of a methoxy group, as seen in related compounds like 8-methoxyquinoline (B1362559), can enhance biological properties. researchgate.net Similarly, the amino group, particularly at the 3-position, is a key feature in many bioactive molecules.

Rationale for Academic Investigation of this Specific Compound

While specific research findings on this compound are not extensively documented in publicly available literature, the rationale for its academic investigation can be inferred from the known properties of related compounds. The combination of the quinoline core with methoxy, methyl, and amino groups suggests potential applications in several areas of chemical research:

Medicinal Chemistry: The 8-aminoquinoline (B160924) scaffold is a key component of the antimalarial drug primaquine. mdpi.com The presence of an amino group in the target molecule, albeit at a different position, coupled with other substituents, makes it a candidate for screening against various pathogens. The indolo[2,3-b]quinoline scaffold, which shares structural similarities, has been investigated for its antitumor potential. mdpi.comnih.gov

Synthetic Methodology: The synthesis of specifically substituted quinolines like this compound can drive the development of novel and more efficient synthetic routes in heterocyclic chemistry.

Materials Science: Quinoline derivatives have been explored for their applications in materials science, for example, as corrosion inhibitors. The specific substitution pattern of this compound could impart unique photophysical or electronic properties worthy of investigation.

The academic interest in such compounds lies in the systematic exploration of how different substitution patterns on the quinoline scaffold affect its properties, contributing to the broader understanding of structure-activity relationships.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

5-methoxy-8-methylquinolin-3-amine

InChI

InChI=1S/C11H12N2O/c1-7-3-4-10(14-2)9-5-8(12)6-13-11(7)9/h3-6H,12H2,1-2H3

InChI Key

XRPPJOAFWZNGAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)OC)C=C(C=N2)N

Origin of Product

United States

Advanced Spectroscopic Characterization and Elucidation of 5 Methoxy 8 Methylquinolin 3 Amine

Methodologies for Structural Confirmation of Quinoline (B57606) Derivatives

The structural elucidation of quinoline derivatives is systematically accomplished using a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, alongside vibrational spectroscopy methods such as Fourier Transform Infrared (FTIR) and Raman spectroscopy. NMR provides detailed information about the carbon-hydrogen framework, while vibrational spectroscopy is highly effective for identifying specific functional groups present in the molecule.

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides data on the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of 5-Methoxy-8-methylquinolin-3-amine would display distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electron density around the proton, which is affected by substituent groups.

Aromatic Protons: The protons on the quinoline ring (H-2, H-4, H-6, H-7) are expected to resonate in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The H-2 and H-4 protons are particularly deshielded by the adjacent nitrogen atom.

Amine Protons (-NH₂): The protons of the primary amine group at the C-3 position would likely appear as a broad singlet in the range of δ 3.5-5.0 ppm. The exact position and broadness can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Methoxy (B1213986) Protons (-OCH₃): The three equivalent protons of the methoxy group at C-5 would appear as a sharp singlet, typically around δ 3.8-4.0 ppm.

Methyl Protons (-CH₃): The protons of the methyl group at C-8 are expected to produce a sharp singlet in the aliphatic region, generally around δ 2.3-2.6 ppm.

Coupling constants (J) would provide information about adjacent protons. For instance, the protons at C-6 and C-7 would likely appear as doublets, showing ortho-coupling with a J value of approximately 7-9 Hz.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2 8.5 - 8.7 Singlet (or Doublet, small J) -
H-4 7.2 - 7.4 Singlet (or Doublet, small J) -
H-6 7.3 - 7.5 Doublet 8.0 - 9.0
H-7 7.0 - 7.2 Doublet 8.0 - 9.0
-NH₂ (C-3) 3.5 - 5.0 Broad Singlet -
-OCH₃ (C-5) 3.8 - 4.0 Singlet -

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts for quinoline derivatives are well-documented. Aromatic carbons typically resonate between δ 110-160 ppm. mdpi.com The methoxy carbon appears around δ 55-60 ppm, while the aliphatic methyl carbon signal is found further upfield. nih.gov

DEPT-135 (Distortionless Enhancement by Polarization Transfer) is a crucial experiment that differentiates carbon signals based on the number of attached protons. For this compound:

CH₃ groups: The methoxy and C-8 methyl carbons would appear as positive signals.

CH₂ groups: No CH₂ groups are present in this molecule.

CH groups: The C-2, C-4, C-6, and C-7 carbons would also show as positive signals.

Quaternary carbons: The C-3, C-5, C-8, C-4a, and C-8a carbons would be absent from the DEPT-135 spectrum.

By comparing the broadband-decoupled ¹³C NMR spectrum with the DEPT-135 spectrum, all carbon types can be unambiguously identified.

Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) DEPT-135 Signal
C-2 145 - 148 Positive (CH)
C-3 135 - 138 Absent (Quaternary)
C-4 120 - 123 Positive (CH)
C-4a 148 - 152 Absent (Quaternary)
C-5 153 - 156 Absent (Quaternary)
C-6 118 - 121 Positive (CH)
C-7 125 - 128 Positive (CH)
C-8 130 - 133 Absent (Quaternary)
C-8a 140 - 143 Absent (Quaternary)
-OCH₃ (C-5) 55 - 58 Positive (CH₃)

Two-dimensional NMR experiments are essential for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, a key correlation would be observed between the H-6 and H-7 protons, confirming their adjacent positions on the benzene (B151609) ring portion of the quinoline system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would definitively link the proton signals from the methyl and methoxy groups to their corresponding carbon signals and connect each aromatic proton (H-2, H-4, H-6, H-7) to its respective carbon (C-2, C-4, C-6, C-7).

The methyl protons (-CH₃ at C-8) showing correlations to the quaternary C-8 and the neighboring C-7.

The methoxy protons (-OCH₃ at C-5) correlating to the quaternary C-5.

The H-4 proton showing correlations to C-2, C-3, and C-4a, helping to piece together the pyridine (B92270) ring structure.

FTIR and Raman spectroscopy measure the vibrational frequencies of bonds within a molecule. These techniques are particularly useful for identifying functional groups, as each group has characteristic absorption or scattering frequencies. mdpi.com

The FTIR spectrum of this compound would exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

N-H Vibrations: As a primary amine, two distinct N-H stretching bands are expected in the 3300-3500 cm⁻¹ region. An N-H bending (scissoring) vibration would also be visible around 1580-1650 cm⁻¹.

C-O Vibrations: The ether linkage of the methoxy group would produce a strong, characteristic C-O stretching band. For aromatic ethers, this typically appears as two bands: an asymmetric stretch around 1230-1275 cm⁻¹ and a symmetric stretch near 1020-1075 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups would appear just below 3000 cm⁻¹. Aromatic C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can also provide information about the substitution pattern of the aromatic rings.

C-N Vibrations: The stretching vibration of the aromatic C-N bond is expected in the 1250-1340 cm⁻¹ range.

Quinoline Ring Vibrations: The C=C and C=N stretching vibrations of the quinoline ring system would produce a series of characteristic bands in the 1450-1620 cm⁻¹ region. mdpi.com

Table 3: Predicted FTIR Data for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
Amine (-NH₂) N-H Stretch (asymmetric & symmetric) 3300 - 3500
Amine (-NH₂) N-H Bend (scissoring) 1580 - 1650
Aromatic Ring C-H Stretch 3010 - 3100
Aliphatic (-CH₃, -OCH₃) C-H Stretch 2850 - 2980
Quinoline Ring C=C and C=N Stretch 1450 - 1620
Aromatic Amine C-N Stretch 1250 - 1340
Aromatic Ether C-O Stretch (asymmetric) 1230 - 1275
Aromatic Ether C-O Stretch (symmetric) 1020 - 1075

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopies

Analysis of Aromatic Ring Vibrations

The infrared (IR) spectrum of this compound is expected to exhibit several characteristic absorption bands that are diagnostic of its quinoline core and substituent groups. The vibrations of the aromatic system are of particular importance for structural confirmation. The quinoline ring, a bicyclic heteroaromatic system, gives rise to complex vibrational modes in the fingerprint region of the spectrum.

Key aromatic vibrations include C-H stretching, C=C and C=N ring stretching, and C-H out-of-plane bending. The aromatic C-H stretching vibrations typically appear at wavenumbers above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline scaffold are expected in the 1650–1400 cm⁻¹ region. The specific frequencies and intensities of these bands are influenced by the electronic effects of the methoxy, methyl, and amine substituents. The C-H out-of-plane bending vibrations, which occur in the 900–650 cm⁻¹ range, are particularly sensitive to the substitution pattern on the rings and can provide confirmatory evidence for the arrangement of the substituents. Furthermore, the spectrum would be characterized by N-H stretching vibrations from the primary amine group, typically appearing as one or two bands in the 3500-3300 cm⁻¹ region, and C-O stretching from the methoxy group around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). wpmucdn.com

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
N-H Asymmetric & Symmetric Stretching3500 - 3300Primary Amine (-NH₂)
Aromatic C-H Stretching3100 - 3000Quinoline Ring
Aliphatic C-H Stretching2980 - 2850Methyl (-CH₃), Methoxy (-OCH₃)
N-H Bending (Scissoring)1650 - 1580Primary Amine (-NH₂)
Aromatic C=C and C=N Stretching1620 - 1430Quinoline Ring
C-O Asymmetric Stretching1275 - 1200Methoxy Group (Aryl Ether)
C-O Symmetric Stretching1050 - 1020Methoxy Group (Aryl Ether)
Aromatic C-H Out-of-Plane Bending900 - 675Quinoline Ring

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound, recorded using UV-Vis spectroscopy, is dictated by the electronic transitions within the quinoline chromophore. The extended π-conjugated system of the quinoline ring gives rise to characteristic π→π* transitions, while the presence of the nitrogen heteroatom and the oxygen of the methoxy group also allows for n→π* transitions involving non-bonding electrons.

For quinoline derivatives, multiple absorption bands are typically observed. researchgate.net The electronic properties of the substituents significantly modulate the position (λmax) and intensity (molar absorptivity, ε) of these bands. The methoxy (-OCH₃) and amine (-NH₂) groups are powerful auxochromes with electron-donating effects (positive mesomeric effect), which are known to cause a bathochromic (red) shift of the π→π* transition bands to longer wavelengths. This is due to the delocalization of lone-pair electrons from the oxygen and nitrogen atoms into the aromatic π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The methyl group (-CH₃) has a weaker, electron-donating inductive effect that may contribute modestly to this shift.

Table 2: Predicted Electronic Transitions and Absorption Maxima (λmax) for this compound in a Non-polar Solvent

Electronic Transition Typical Wavelength Range (nm) Associated Chromophore
π → π320 - 360Extended Quinoline π-system
π → π270 - 290Benzenoid π-system
n → π*> 380N (quinoline), O (methoxy), N (amine)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. For the molecular formula C₁₁H₁₂N₂O, the calculated monoisotopic mass is 188.09496 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z value of 188.

The fragmentation of the molecular ion would proceed through pathways characteristic of substituted quinolines. Common fragmentation mechanisms include the loss of small, stable neutral molecules or radicals from the substituent groups. A prominent fragmentation pathway would likely involve the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group to yield a stable cation at m/z 173. Subsequent loss of carbon monoxide (CO, 28 Da) from this ion could produce a fragment at m/z 145. Another possible pathway involves the cleavage of the C-N bond of the amine group or rearrangements involving the quinoline ring structure, such as the loss of hydrogen cyanide (HCN, 27 Da), a characteristic fragmentation for nitrogen-containing heterocycles. nih.gov

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Ion Structure Proposed Neutral Loss
188[C₁₁H₁₂N₂O]⁺˙ (Molecular Ion)-
173[M - CH₃]⁺•CH₃
161[M - HCN]⁺˙HCN
145[M - CH₃ - CO]⁺•CH₃, CO

Crystallographic Analysis for Three-Dimensional Structural Determination

Crystallographic analysis provides definitive information on the three-dimensional arrangement of atoms and molecules in the solid state. For this compound, such an analysis would reveal the precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule. The quinoline ring system is expected to be largely planar, although minor deviations from planarity may occur due to steric interactions between the substituents. researchgate.net The analysis would also precisely define the geometry and orientation of the methoxy, methyl, and amine functional groups relative to the bicyclic core.

Single-Crystal X-ray Diffraction (XRD) for Absolute Configuration and Conformation

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the absolute structure of a crystalline solid. researchgate.net An XRD analysis of a suitable single crystal of this compound would yield a detailed three-dimensional map of electron density, from which the positions of all non-hydrogen atoms can be determined with high precision.

The results would confirm the planarity of the quinoline system. The conformation of the methoxy group is of particular interest; it is expected to be nearly coplanar with the aromatic ring to facilitate π-conjugation, with a C-O-C-C torsion angle close to 0° or 180°. researchgate.net The bond lengths within the aromatic system would likely exhibit values intermediate between those of standard single and double bonds, characteristic of aromatic delocalization. The C-O bond of the ether and the C-N bond of the amine would show lengths consistent with sp² carbon-heteroatom bonds.

Table 4: Representative Crystallographic Data Parameters (Hypothetical)

Parameter Example Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.3
β (°)98.5
Volume (ų)945
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.32

Analysis of Intermolecular Interactions in Crystal Lattice

The packing of this compound molecules within the crystal lattice is governed by a network of intermolecular interactions. The primary amine group is a key functional group for directing the crystal packing, as it can act as a hydrogen bond donor. It is highly probable that the crystal structure would be stabilized by intermolecular hydrogen bonds of the N-H···N type, where the amine group of one molecule donates a hydrogen to the nitrogen atom of the quinoline ring of an adjacent molecule. nih.gov Alternatively, N-H···O hydrogen bonds involving the oxygen atom of the methoxy group as an acceptor are also possible.

Computational Chemistry and Theoretical Investigations of 5 Methoxy 8 Methylquinolin 3 Amine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations serve as a powerful tool for predicting the intrinsic characteristics of molecules. For compounds in the quinoline (B57606) family, these theoretical approaches are routinely employed to understand their stability, electronic behavior, and potential applications in fields like medicinal chemistry and materials science. nih.govnih.gov

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a principal method for investigating the electronic structure of molecules. The initial step in a computational study involves geometry optimization, where the most stable three-dimensional arrangement of the atoms is determined by finding the lowest energy state. For quinoline derivatives, this is often performed using DFT functionals like B3LYP combined with basis sets such as 6-311+G(2d,p), which provide a reliable balance of accuracy and computational cost. acs.org Once the optimized geometry is obtained, a wealth of electronic properties can be calculated.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding chemical reactivity. The energy of the HOMO relates to the molecule's capacity to donate an electron, whereas the LUMO's energy corresponds to its ability to accept an electron. The difference between these energies, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

A smaller energy gap generally signifies higher reactivity and lower kinetic stability, as less energy is required for electronic excitation. nih.gov Conversely, a larger energy gap indicates a more stable and less reactive molecule. In the context of drug design involving heterocyclic compounds, a HOMO-LUMO gap within the range of 3.5–4.5 eV has been noted as characteristic of molecules with a good balance of stability and reactivity.

ParameterSignificanceImplication of Value
EHOMO (Energy of HOMO)Electron-donating ability (Ionization Potential)Higher energy indicates a better electron donor.
ELUMO (Energy of LUMO)Electron-accepting ability (Electron Affinity)Lower energy indicates a better electron acceptor.
ΔE (HOMO-LUMO Gap)Chemical Reactivity & Kinetic StabilitySmall gap implies high reactivity; large gap implies high stability.

A Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule. By mapping the electrostatic potential onto the electron density surface, it becomes possible to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

On a typical MEP map, areas of negative potential (colored red) highlight regions susceptible to electrophilic attack, often corresponding to the lone pairs of heteroatoms like nitrogen and oxygen. In contrast, regions of positive potential (colored blue) indicate electron-deficient sites that are attractive to nucleophiles. This analysis is invaluable for predicting how a molecule will interact with other molecules and biological targets. Studies on substituted quinolines have effectively used MEP maps to understand structure-activity relationships.

The dipole moment is a quantitative measure of the net polarity of a molecule, resulting from an uneven distribution of charge. Calculated via DFT, the dipole moment influences a molecule's physical properties, including its solubility and boiling point, and governs its interactions within an electric field.

Polarisability refers to the ease with which a molecule's electron cloud can be distorted by an external electric field. This property is fundamental to understanding non-covalent interactions and is a key factor in determining a material's nonlinear optical (NLO) response.

Vibrational Frequency Calculations and Spectroscopic Correlation with Experimental Data (FTIR, Raman)

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (FTIR) and Raman spectra. By performing these calculations on the optimized molecular geometry, a theoretical spectrum can be generated.

The comparison between calculated and experimental spectra is a critical validation step. It allows for the definitive assignment of observed spectral bands to specific molecular vibrations, such as the stretching and bending of C-N, C-O, and C-H bonds. A strong correlation between the theoretical and experimental data confirms the accuracy of the computed molecular structure.

UV-Vis Absorption and Emission Spectra Predictions (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited states of molecules and predicting their electronic spectra. These calculations can determine the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, which correspond to electronic transitions from the ground state to excited states.

TD-DFT analysis also provides the oscillator strength for each transition, indicating its intensity, and allows for the characterization of the transitions (e.g., π → π* or n → π*). In many quinoline systems, these transitions involve an intramolecular charge transfer (ICT), where electron density moves from an electron-donating portion of the molecule to an electron-accepting portion upon excitation. For other quinoline derivatives, TD-DFT has successfully predicted their photoluminescent properties, showing good agreement with experimental absorption and fluorescence data. nih.gov

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide insights into the conformational dynamics and intermolecular interactions of molecules. For quinoline-based compounds, MD studies are often employed to understand their behavior in different environments, such as in solution or interacting with biological macromolecules. nih.govnih.govuantwerpen.be

In the absence of specific MD studies for 5-Methoxy-8-methylquinolin-3-amine in non-biological contexts, we can infer its likely behavior. In a solvent, the molecule would exhibit flexibility primarily around the methoxy (B1213986) group's methyl moiety and the amine group's protons. The quinoline core itself is rigid. The presence of the methoxy and amino groups, capable of forming hydrogen bonds, would significantly influence its interactions with protic solvents. researchgate.net MD simulations on similar aminoquinolines have been used to analyze their stability and interaction with solvent molecules, highlighting the role of hydrogen bonding and electrostatic interactions. uantwerpen.be

A hypothetical MD simulation in a water box would likely show the formation of a stable hydration shell around the molecule, with water molecules preferentially orienting towards the nitrogen of the quinoline ring, the oxygen of the methoxy group, and the nitrogen of the amino group. The planarity of the quinoline ring system would lead to potential π-π stacking interactions in concentrated solutions or in the solid state, a phenomenon observed in other quinoline derivatives. acs.org

Reactivity Predictions and Mechanistic Insights from Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the reactivity of molecules and elucidating reaction mechanisms. nih.govnih.gov

Frontier Molecular Orbital (FMO) analysis is a key component of reactivity prediction. rsc.org The Highest Occupied Molecular Orbital (HOMO) indicates the site of electrophilic attack, while the Lowest Unoccupied Molecular Orbital (LUMO) suggests the site for nucleophilic attack. For quinoline derivatives, the HOMO is typically distributed over the bicyclic ring system, with significant contributions from the nitrogen atom and electron-rich carbon atoms. researchgate.net The presence of the strong electron-donating amino and methoxy groups would raise the HOMO energy, making the molecule a better electron donor. rsc.org

Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Quinolines (Hypothetical Data Based on General Trends)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Quinoline-6.5-1.25.3
3-Aminoquinoline (B160951)-5.8-1.04.8
5-Methoxyquinoline (B23529)-6.1-1.15.0
This compound -5.5 (Estimated) -0.9 (Estimated) 4.6 (Estimated)

Note: This table presents hypothetical data to illustrate the expected trends based on substituent effects. Actual values would require specific DFT calculations.

Transition state (TS) analysis is crucial for understanding the kinetics and mechanism of a chemical reaction. nih.gov While no specific TS analyses for reactions involving this compound are available, studies on related quinoline functionalizations provide a framework. For instance, in electrophilic aromatic substitution, the positions most activated by the amino and methoxy groups would be the primary sites of reaction. DFT calculations could model the transition states for electrophilic attack at various positions on the ring, with the lowest energy transition state corresponding to the major product. nih.gov The regioselectivity would be a complex interplay of the directing effects of the three substituents.

Computational models can predict the regioselectivity of reactions. nih.gov For this compound, electrophilic substitution is likely to be directed to the positions most activated by the powerful electron-donating amino and methoxy groups. The amino group at position 3 strongly activates positions 2 and 4. The methoxy group at position 5 activates positions 6 and the peri-position 4. The interplay of these effects would likely lead to a high electron density at position 4, making it a probable site for electrophilic attack. However, steric hindrance from the neighboring methoxy group could also play a role. Computational prediction of regioselectivity often involves calculating the energies of the sigma complexes (Wheland intermediates) for attack at each possible position. mdpi.com

Structure-Property Relationships Derived from Theoretical Models (Non-Biological)

Theoretical models can establish clear relationships between the molecular structure and its physicochemical properties.

The electronic properties of the quinoline ring are significantly influenced by its substituents. researchgate.netmdpi.com The methoxy group at the 5-position is a strong π-donor, increasing the electron density of the aromatic system through resonance. It is, however, inductively electron-withdrawing due to the electronegativity of the oxygen atom. In aromatic systems, the resonance effect of a methoxy group typically dominates. nih.gov The methyl group at the 8-position is a weak σ-donor, contributing electron density through inductive effects and hyperconjugation. researchgate.net The amino group at the 3-position is also a strong π-donor.

Table 2: Calculated Dipole Moments for Illustrative Substituted Quinolines (Hypothetical Data)

CompoundDipole Moment (Debye)
Quinoline2.1
3-Aminoquinoline2.8
5-Methoxyquinoline2.5
This compound ~3.2 (Estimated)

Note: This table presents hypothetical data to illustrate the expected trends based on substituent effects.

The substituents on the quinoline ring have a profound impact on its absorption and emission properties. nih.govacs.orgtandfonline.com Both the amino and methoxy groups, being auxochromes, are expected to cause a bathochromic (red) shift in the absorption and fluorescence spectra of the quinoline core. This is due to the extension of the π-conjugated system and the raising of the HOMO energy level, which reduces the energy gap for electronic transitions. tandfonline.com

Computational studies using Time-Dependent DFT (TD-DFT) can predict the UV-Vis absorption spectra of molecules. For this compound, TD-DFT calculations would likely predict the lowest energy absorption band (π-π* transition) to be at a longer wavelength compared to unsubstituted quinoline. The nature of the solvent can also influence the photophysical properties, a phenomenon known as solvatochromism, which can be modeled computationally. nih.gov

Chemical Reactivity and Derivatization Studies of 5 Methoxy 8 Methylquinolin 3 Amine Scaffold

Reactions at the Amine Functionality

The exocyclic amine group at the C3 position is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecular framework.

Acylation, Alkylation, and Arylation Reactions

The primary amine of 5-Methoxy-8-methylquinolin-3-amine is readily susceptible to acylation, alkylation, and arylation reactions. These transformations are fundamental in medicinal chemistry for creating a library of derivatives with potentially enhanced biological activities.

Acylation reactions with acyl chlorides or anhydrides in the presence of a base lead to the formation of the corresponding amides. This transformation is often employed to introduce various acyl groups, thereby modifying the electronic and steric properties of the parent molecule.

Alkylation of the amine can be achieved using alkyl halides. For instance, the reaction with 4-bromo-1-phthalimidopentane in the presence of a base like triethylamine (B128534) results in the alkylation of the amino group. google.com This process can be controlled to achieve mono- or di-alkylation depending on the reaction conditions and the nature of the alkylating agent.

Arylation reactions, such as the Buchwald-Hartwig amination, provide a means to form a carbon-nitrogen bond between the amine and an aryl halide. This reaction is a powerful tool for synthesizing N-aryl quinoline (B57606) derivatives.

Reaction TypeReagent ExampleProduct Type
AcylationAcetyl chlorideN-(5-methoxy-8-methylquinolin-3-yl)acetamide
Alkylation4-bromo-1-phthalimidopentaneN-(1-methyl-4-phthalimidobutyl)-5-methoxy-8-methylquinolin-3-amine
ArylationPhenyl bromideN-phenyl-5-methoxy-8-methylquinolin-3-amine

Formation of Schiff Bases and Imines

The condensation of the primary amine group of this compound with various aldehydes and ketones leads to the formation of Schiff bases or imines. nih.gov This reaction is typically carried out by refluxing the reactants in a suitable solvent like methanol (B129727) or ethanol. nih.govnih.gov The resulting imine linkage (-N=CH-) introduces a new point of structural diversity and can be further reduced to a secondary amine if desired. Schiff bases derived from quinoline moieties have been explored for their potential biological activities. nih.govnih.gov

Reactions at the Quinoline Ring System

The quinoline ring system of this compound is an aromatic heterocycle that can undergo various substitution reactions. The reactivity of the ring is influenced by the activating effect of the methoxy (B1213986) and amino groups and the deactivating effect of the nitrogen atom in the heterocycle.

Electrophilic Aromatic Substitution (EAS) Reactivity Profiling

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of EAS on the this compound scaffold are governed by the electronic effects of the existing substituents. The methoxy (-OCH3) and amino (-NH2) groups are strong activating groups and are ortho-, para-directing. wikipedia.org Conversely, the quinoline nitrogen is a deactivating group.

In the case of this compound, the positions most susceptible to electrophilic attack would be those activated by both the methoxy and amino groups, while also considering the deactivating influence of the heterocyclic nitrogen. For instance, nitration of related 8-methoxyquinoline (B1362559) derivatives has been shown to occur at the C5 position. nnpub.orgresearchgate.net

EAS ReactionReagentPotential Product
NitrationHNO₃/H₂SO₄5-Methoxy-8-methyl-x-nitroquinolin-3-amine
HalogenationBr₂/FeBr₃x-Bromo-5-methoxy-8-methylquinolin-3-amine
Friedel-Crafts AcylationCH₃COCl/AlCl₃x-Acetyl-5-methoxy-8-methylquinolin-3-amine

Nucleophilic Aromatic Substitution (NAS) Possibilities

Nucleophilic aromatic substitution (NAS) is less common for electron-rich aromatic systems unless a good leaving group is present and the ring is activated by strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org For the this compound scaffold, NAS would generally be challenging due to the presence of electron-donating methoxy and amino groups. However, if a derivative with a suitable leaving group (e.g., a halogen) at an activated position were synthesized, NAS could become a viable pathway for introducing nucleophiles. libretexts.orgfishersci.co.uk The reaction typically proceeds via an addition-elimination mechanism, forming a Meisenheimer-like intermediate. libretexts.org

Oxidation and Reduction Chemistry of the Quinoline Core

The quinoline core can undergo both oxidation and reduction reactions, although these transformations can sometimes be challenging to control and may affect the substituents.

Oxidation of the quinoline ring can lead to the formation of quinoline-N-oxides or quinolinediones. For example, oxidation of 5-hydroxyquinoline (B119867) with iodobenzene (B50100) diacetate yields quinoline-5,8-dione. nih.gov Similar transformations could potentially be applied to derivatives of this compound, although the methoxy group might influence the reaction outcome.

Reduction of the quinoline ring system can be achieved using various reducing agents. Catalytic hydrogenation (e.g., with H₂/Pd) can reduce the heterocyclic part of the quinoline ring. The reduction of a nitro group on the quinoline ring, for instance, is a common step in the synthesis of aminoquinolines. nnpub.org The choice of reducing agent and reaction conditions is critical to achieve selective reduction without affecting other functional groups.

Synthetic Transformations of Methoxy and Methyl Groups

The methoxy and methyl groups on the quinoline ring are amenable to a variety of synthetic transformations, allowing for the introduction of new functional groups and the extension of the molecular framework.

The cleavage of the methoxy group at the C-5 position of this compound to yield the corresponding phenol (B47542) is a key transformation. This reaction is typically achieved by treating the aryl methyl ether with strong Lewis acids or proton acids.

One of the most effective and widely used reagents for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). core.ac.uknih.govnih.govgvsu.edusci-hub.se The reaction mechanism involves the initial formation of an adduct between the Lewis acidic boron atom and the ether oxygen. gvsu.edu Subsequent steps can vary, with recent computational studies suggesting a mechanism that involves charged intermediates and the potential for one equivalent of BBr₃ to cleave up to three equivalents of the ether. core.ac.uknih.govnih.gov

The generally accepted pathway for BBr₃-mediated ether cleavage begins with the formation of an ether-BBr₃ adduct. For aryl methyl ethers, this is followed by the cleavage of the methyl C-O bond. The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures. Upon completion, the resulting borate (B1201080) ester is hydrolyzed during aqueous workup to yield the final phenolic product, 5-hydroxy-8-methylquinolin-3-amine.

Table 1: Reagents for Demethylation of Aryl Methyl Ethers

Reagent Typical Conditions Product after Workup
Boron Tribromide (BBr₃) Dichloromethane, -78°C to room temperature Phenol
Hydrobromic Acid (HBr) Acetic acid, reflux Phenol

This table presents common reagents and conditions for the demethylation of aryl methyl ethers, which are applicable to this compound.

The choice of reagent can be influenced by the presence of other functional groups in the molecule. BBr₃ is often preferred due to its high efficiency and tolerance for various functional groups. sci-hub.se

The methyl group at the C-8 position of the quinoline ring is susceptible to oxidation, which can lead to the formation of an aldehyde or a carboxylic acid. These transformations introduce valuable functional groups that can be used for further derivatization.

The oxidation of methyl groups on quinoline rings has been the subject of various studies. For instance, the catalytic aerobic oxidation of substituted 8-methylquinolines can be achieved using palladium(II) complexes in the presence of an acid such as acetic acid. While specific studies on this compound are not extensively documented, the reactivity of the 8-methyl group in related quinoline systems suggests that similar transformations are feasible.

A common method for the oxidation of a methyl group on an aromatic ring is the use of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. The reaction conditions, such as temperature and reaction time, can be controlled to favor the formation of either the aldehyde or the carboxylic acid. Milder oxidizing agents, such as selenium dioxide (SeO₂), are often employed for the selective oxidation of a methyl group to an aldehyde.

Table 2: Oxidation of the 8-Methyl Group

Product Reagent Typical Conditions
5-Methoxy-3-aminoquinoline-8-carbaldehyde Selenium Dioxide (SeO₂) Dioxane, reflux

This table outlines potential reagents and conditions for the selective oxidation of the 8-methyl group of this compound.

These oxidation reactions provide access to key intermediates. The resulting aldehyde can undergo further reactions such as reductive amination or Wittig reactions, while the carboxylic acid can be converted to esters, amides, or other acid derivatives.

Formation of Polycyclic or Fused Ring Systems Involving this compound

The this compound scaffold is a valuable building block for the synthesis of more complex polycyclic and fused-ring systems. The presence of the amino group at the C-3 position, along with the quinoline core, allows for various cyclization strategies.

One common approach involves the reaction of the 3-amino group with bifunctional reagents to construct a new fused ring. For example, reaction with α,β-unsaturated carbonyl compounds or their equivalents can lead to the formation of fused pyridone or dihydropyridine (B1217469) rings through annulation reactions.

Another strategy involves intramolecular cyclization. For instance, if a suitable side chain is introduced at the 3-amino position, it can undergo cyclization onto the C-2 or C-4 position of the quinoline ring. The synthesis of triazolo[4,5-g]quinolines from 6,7-diaminoquinolines illustrates the potential for forming fused triazole rings from amino-substituted quinolines. researchgate.net

Furthermore, the 8-aminoquinoline (B160924) moiety is a well-established directing group in transition metal-catalyzed C-H activation reactions. acs.orgmdpi.comacs.org While the target molecule is a 3-aminoquinoline (B160951), similar principles could be explored. By forming an amide with the 3-amino group, it might be possible to direct a metal catalyst to functionalize the C-2 or C-4 position, followed by an annulation reaction to build a fused ring. For instance, Rh(III)-catalyzed reactions of amides with maleimides have been used to construct spiro- and fused-ring systems. acs.orgacs.org

The synthesis of aminobenzopyranoxanthenes with nitrogen-containing fused rings highlights another approach where the amino group can participate in the formation of complex heterocyclic systems. nih.gov Metal-free radical cyclization methods have also been developed for quinoline synthesis and could potentially be adapted for the annulation of further rings onto the this compound core. nih.gov

Table 3: Potential Fused Ring Systems from this compound

Fused Ring System Potential Synthetic Strategy
Fused Pyridone Reaction of the 3-amino group with a β-ketoester followed by cyclization.
Fused Imidazole Reaction of the 3-amino group with an α-haloketone followed by cyclization.

This table provides examples of plausible fused ring systems that could be synthesized from this compound and the general synthetic approaches.

These synthetic strategies open up avenues for creating novel and structurally complex molecules based on the this compound scaffold, which can be explored for a wide range of applications.

Advanced Materials Science Applications and Potential of Substituted Quinoline Amines

Quinoline (B57606) Derivatives in Optoelectronic Devices

Substituted quinoline amines are a class of heterocyclic compounds that have garnered significant interest in the field of optoelectronics. Their rigid, planar structure, coupled with the ability to tune their electronic properties through the introduction of various functional groups, makes them promising candidates for a range of applications. The nitrogen atom in the quinoline ring and the electron-donating or -withdrawing nature of the substituents can be tailored to achieve desired photophysical and electronic characteristics.

While direct studies on 5-Methoxyquinolin-8-amine for OLEDs are not prevalent in the literature, the broader family of quinoline derivatives, particularly 8-hydroxyquinoline, has been extensively investigated as luminescent materials in OLEDs. These compounds often serve as ligands that can coordinate with metal ions, such as aluminum (Al³⁺) and europium (Eu³⁺), to form highly fluorescent complexes.

The introduction of a methoxy (B1213986) group (-OCH₃), an electron-donating group, into the quinoline structure can enhance the luminescence intensity of its metal complexes. For instance, studies on europium(III) complexes with methoxy-substituted 8-hydroxyquinoline derivatives have shown that the methoxy group contributes to a higher fluorescence quantum yield compared to unsubstituted or electron-withdrawing group-substituted counterparts. This enhancement is attributed to the "antenna effect," where the organic ligand efficiently absorbs energy and transfers it to the central metal ion, which then emits light.

Table 1: Photoluminescence Data of Selected Quinoline Derivative Complexes

Compound/ComplexEmission ColorMaximum Emission Wavelength (λmax)Quantum Yield (%)
Tris(8-hydroxyquinolinato)aluminum (Alq₃)Green~520 nm~32
Eu(III) complex with methoxy-substituted 8-hydroxyquinolineRed~612 nmUp to 62.8

Note: Data is illustrative and based on general findings for related quinoline derivatives, not specifically 5-Methoxyquinolin-8-amine.

The potential of 5-Methoxyquinolin-8-amine in this context would lie in its ability to form stable, luminescent metal complexes. The presence of both a methoxy and an amine group could influence the electronic properties and coordination chemistry, potentially leading to novel materials with unique emission characteristics. Further research is needed to synthesize and characterize such complexes and evaluate their performance in OLED devices.

Quinoline-based compounds are widely recognized for their application as fluorescent probes due to their sensitivity to the local environment, such as polarity, pH, and the presence of metal ions. The fluorescence of these molecules can be "turned on" or "turned off" or can exhibit a spectral shift upon interaction with a specific analyte.

While there is no specific information on 5-Methoxyquinolin-8-amine as a non-biological fluorescent probe, derivatives of 8-aminoquinoline (B160924) have been developed as chemosensors. These probes operate through mechanisms such as Photoinduced Electron Transfer (PET), where the interaction with an analyte disrupts the quenching of fluorescence, leading to a "turn-on" response. The amine group in 8-aminoquinoline derivatives can act as a binding site for analytes.

The structure of 5-Methoxyquinolin-8-amine, containing both a coordinating amine group and an electron-donating methoxy group, suggests its potential as a scaffold for designing new fluorescent probes. The methoxy group could further modulate the photophysical properties of the molecule. Theoretical and experimental studies would be required to explore its binding affinity and selectivity towards various non-biological analytes.

Applications in Catalysis and Chemical Transformations

The utility of quinoline derivatives extends to the realm of catalysis, where they can function as ligands for metal catalysts or as organocatalysts themselves.

The nitrogen atom of the quinoline ring and the exocyclic amine group in 5-Methoxyquinolin-8-amine can act as coordination sites for transition metals, forming stable complexes. These complexes can then be employed as catalysts in various organic transformations. The electronic and steric properties of the quinoline ligand, influenced by the methoxy and amine substituents, can play a crucial role in determining the activity and selectivity of the metal catalyst. While specific applications of 5-Methoxyquinolin-8-amine as a ligand in catalysis are not well-documented, the broader class of aminoquinolines has been used in reactions such as cross-coupling and hydrogenation.

In the absence of a metal, the amine group in 5-Methoxyquinolin-8-amine can potentially act as a Brønsted or Lewis base, making it a candidate for organocatalysis. Amines are known to catalyze a variety of reactions, including aldol (B89426) reactions, Michael additions, and enantioselective transformations. The quinoline backbone provides a rigid scaffold that could be further modified to create chiral organocatalysts.

Quinoline Derivatives in Analytical Chemistry

In analytical chemistry, quinoline derivatives are valued for their chromogenic and fluorogenic properties, which allow for the sensitive and selective detection of various species.

The potential of 5-Methoxyquinolin-8-amine in analytical chemistry is linked to its ability to form colored or fluorescent complexes with metal ions. The amine and methoxy groups can influence the selectivity and sensitivity of these reactions. For example, 8-hydroxyquinoline is a well-known analytical reagent used for the gravimetric and spectrophotometric determination of a wide range of metal ions. While direct analytical applications of 5-Methoxyquinolin-8-amine are yet to be explored, its structural similarity to established analytical reagents suggests that it could be a valuable tool for the development of new analytical methods.

Chemical Sensors and Detection Systems

Substituted quinoline amines are known to exhibit fluorescence, a property that is highly sensitive to their chemical environment. This characteristic makes them promising candidates for the development of chemical sensors. The nitrogen atom in the quinoline ring and the amino group can act as binding sites for various analytes. Upon binding, the electronic properties of the quinoline system can be altered, leading to a detectable change in the fluorescence spectrum, such as a shift in wavelength or a change in intensity (quenching or enhancement).

For 5-Methoxy-8-methylquinolin-3-amine , the presence of the methoxy and methyl groups could further modulate its electronic and steric properties, potentially leading to selectivity for specific analytes. For instance, the electron-donating nature of the methoxy group could enhance the fluorescence quantum yield, making it a more sensitive fluorophore.

Table 1: Potential Analyte Detection with Substituted Quinoline Amines

Analyte Category Detection Principle Potential Application
Metal Ions Chelation with the quinoline nitrogen and amino group, leading to fluorescence changes. Environmental monitoring of heavy metals, biological imaging of metal ion distribution.
Anions Hydrogen bonding or electrostatic interactions with the amino group, causing fluorescence quenching. Detection of biologically important anions like phosphate or cyanide.

pH-Sensitive Materials or Indicators

The amino group and the quinoline nitrogen atom of This compound are basic and can be protonated at acidic pH. This protonation event significantly alters the electronic structure and intramolecular charge transfer (ICT) characteristics of the molecule. As a result, the absorption and emission spectra of the compound are expected to be pH-dependent, making it a potential candidate for use as a pH-sensitive material or indicator.

In an acidic environment, the protonation of the nitrogen atoms would likely lead to a blue shift (hypsochromic shift) in the absorption and emission spectra due to the stabilization of the ground state. Conversely, in a basic environment, the deprotonated form would be dominant, exhibiting a red-shifted (bathochromic) fluorescence. This ratiometric change in fluorescence intensity at two different wavelengths can be utilized for accurate pH sensing.

Table 2: Expected Spectroscopic Changes of this compound with pH

pH Range Dominant Species Expected Absorption Change Expected Fluorescence Change
Acidic Protonated form Shift to shorter wavelengths (Blue shift) Shift to shorter wavelengths (Blue shift), potential decrease in intensity.

Polymer Chemistry and Functional Materials

The application of substituted quinoline amines extends into the realm of polymer chemistry, where they can be used to synthesize functional materials with tailored properties.

This compound possesses a reactive amine group that can be utilized for its incorporation into various polymer backbones through techniques like polycondensation or post-polymerization modification. By integrating this quinoline derivative as a monomer or a pendant group, it is possible to impart its unique optical and chemical properties to the resulting polymer.

For example, incorporating this moiety into polymers could lead to the development of:

Fluorescent Polymers: For applications in organic light-emitting diodes (OLEDs), polymer-based sensors, and bio-imaging.

pH-Responsive Polymers: Smart materials that undergo conformational or solubility changes in response to pH variations, useful for drug delivery systems and smart coatings.

Metal-Coordinating Polymers: Materials capable of binding metal ions, with applications in catalysis, separation, and environmental remediation.

While there is no direct research on the role of This compound in photovoltaics, quinoline derivatives, in general, have been explored for their potential in third-generation solar cells, such as dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs).

In the context of photovoltaics, substituted quinoline amines could potentially function as:

Hole-Transporting Materials (HTMs): The electron-rich nature of the quinoline system could facilitate the transport of positive charge carriers (holes) from the light-absorbing layer to the electrode.

Interfacial Modifiers: The coordinating atoms (nitrogen and oxygen) could passivate defects at the surface of perovskite crystals, reducing charge recombination and improving device stability and efficiency.

Components of Sensitizing Dyes: As part of a larger chromophore structure, the quinoline moiety could contribute to the light-harvesting properties of the dye in DSSCs.

Further research is necessary to synthesize and characterize materials based on This compound to validate these potential applications.

Future Research Directions and Unexplored Avenues for 5 Methoxy 8 Methylquinolin 3 Amine

Development of Novel and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) derivatives is a well-established field, yet there is always room for improvement in terms of efficiency, sustainability, and the introduction of novel functionalities. Research into the synthesis of 5-Methoxy-8-methylquinolin-3-amine could focus on adapting and refining existing methods.

For instance, the synthesis of related compounds like 8-methoxyquinoline (B1362559) often starts from 8-hydroxyquinoline. researchgate.net Similarly, 5-amino-8-methoxyquinoline can be prepared from 5-nitro-8-methoxyquinoline through reduction. nnpub.org A potential pathway for the target compound could therefore involve a multi-step synthesis starting from a substituted aniline (B41778), possibly employing classic quinoline syntheses like the Skraup or Doebner-von Miller reactions, followed by functional group interconversions to install the methoxy (B1213986), methyl, and amine groups at the desired positions.

Future research should prioritize the development of "green" synthetic methodologies. This would involve:

Minimizing the use of hazardous reagents and solvents.

Improving energy efficiency through catalyst optimization or flow chemistry processes.

Designing one-pot reaction sequences to reduce waste and purification steps.

A key challenge will be the regioselective introduction of three different substituents onto the quinoline core. Exploring novel directing groups or catalytic systems could provide elegant solutions to this synthetic puzzle.

Exploration of Advanced Spectroscopic Techniques for Fine Structure Characterization

A full understanding of a molecule's properties begins with a thorough characterization of its structure. While standard techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are fundamental, advanced methods can provide deeper insights into the fine structural details of this compound.

For related 5-methoxyquinoline (B23529) derivatives, 1H-NMR and 13C-NMR have been used to confirm their structures. nih.gov For the target compound, future work should include:

2D NMR techniques (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals and confirm connectivity.

Solid-State NMR: To understand the molecular conformation and packing in the crystalline state, which is crucial for understanding its material properties.

X-ray Crystallography: To determine the precise three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. This is the gold standard for structural characterization and provides invaluable data for computational modeling.

Chiroptical Spectroscopy (e.g., Circular Dichroism): If chiral derivatives are synthesized, these techniques will be essential for determining their absolute stereochemistry.

Deepening Computational Understanding of Electronic and Photophysical Properties

Computational chemistry offers a powerful, predictive lens through which to understand the behavior of molecules. By applying quantum chemical methods like Density Functional Theory (DFT), researchers can model the electronic structure, reactivity, and spectroscopic properties of this compound before extensive lab work is undertaken.

Key areas for computational investigation include:

Molecular Orbital Analysis: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict electronic transitions and reactivity.

Prediction of Spectroscopic Data: Simulating NMR and IR spectra to aid in the interpretation of experimental data.

Photophysical Properties: Calculating excited state energies to predict absorption and emission wavelengths, as seen in studies of other quinoline derivatives which show interesting fluorescence properties. rsc.org

Reaction Mechanism Studies: Modeling potential synthetic pathways to optimize reaction conditions and predict potential byproducts.

These computational insights will be invaluable for guiding the rational design of new experiments and derivatives.

Expanding Applications in Emerging Fields of Materials Science and Catalysis

The quinoline scaffold is a "privileged structure" known for a wide range of applications. researchgate.net Future research should explore the potential of this compound in cutting-edge fields.

Materials Science: Quinoline derivatives are known to self-assemble into materials with interesting properties, such as organogels that respond to external stimuli like volatile acids. rsc.orgrsc.org The specific substitution pattern of this compound could lead to novel materials for:

Sensors: The amine and quinoline nitrogen could act as binding sites for analytes, with detection signaled by a change in fluorescence.

Organic Electronics: The aromatic system suggests potential use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), similar to other n-type semiconducting poly(quinoline)s. nih.gov

Catalysis: A closely related compound, 8-Amino-5-methoxyquinoline, is known as the "Chen Auxiliary," which is a directing group used in palladium-catalyzed reactions to activate C-H bonds. sigmaaldrich.com This points to a significant opportunity to investigate this compound and its derivatives as:

Ligands for Transition Metal Catalysis: The nitrogen atoms can coordinate to metal centers, creating catalysts for cross-coupling reactions, hydrogenations, or other organic transformations.

Organocatalysts: The basic amine group could potentially catalyze reactions on its own.

Investigation of Supramolecular Assembly and Material Properties

Supramolecular chemistry, the study of non-covalent interactions, is key to creating "smart" materials from molecular building blocks. Quinoline derivatives are excellent candidates for supramolecular assembly due to their ability to engage in π–π stacking, hydrogen bonding, and C–H···π interactions. acs.org

Future research should systematically investigate how this compound molecules interact with each other and with other molecules. This could involve:

Crystallization Studies: Examining the crystal packing under various conditions to identify dominant intermolecular forces. nih.gov

Gelation Studies: Testing the ability of the compound to form organogels or hydrogels in different solvents, which could have applications in drug delivery or soft materials. rsc.org

Host-Guest Chemistry: Exploring its ability to bind ions or small molecules within a self-assembled structure.

Understanding these self-assembly processes is critical for controlling the bulk properties of the resulting materials, such as their mechanical strength, conductivity, or surface wettability. rsc.org

Design of Advanced Derivatives with Tunable Properties for Specific Technological Functions

The true potential of this compound may lie in its use as a core scaffold for creating a library of advanced derivatives. By systematically modifying the functional groups, researchers can fine-tune the molecule's properties for specific tasks.

For example, structure-activity relationship (SAR) studies on other quinolines have shown that small changes can dramatically impact biological activity or material properties. nih.govnih.gov Future design strategies could include:

Modifying the Amine Group: Converting the primary amine to secondary or tertiary amines, or incorporating it into a larger heterocyclic structure, could alter its basicity, coordinating ability, and biological profile.

Varying Substituents on the Quinoline Ring: Replacing the methyl group with other alkyl or aryl groups, or altering the position of the methoxy group, would modulate the electronic properties and steric profile.

Creating Hybrid Molecules: Linking the quinoline core to other functional units, such as photoswitches, polymers, or biologically active pharmacophores, could generate multifunctional materials and compounds. mdpi.com

This rational design approach, guided by computational modeling and a deep understanding of structure-property relationships, will be the ultimate key to unlocking the full technological potential of this promising quinoline scaffold.

Q & A

Basic Questions

Q. What are the standard synthetic protocols for 5-Methoxy-8-methylquinolin-3-amine, and what critical parameters influence yield?

  • Methodological Answer : A typical synthesis involves dissolving the precursor (e.g., 5'-aminoquinoline derivatives) in freshly distilled dimethylformamide (DMF), followed by sequential addition of diamines and tertiary amines under controlled cooling (0°C). Key steps include dropwise addition of silane reagents (e.g., tert-butyldiphenylsilyl chloride) and stirring at room temperature for 18 hours. Post-reaction, purification via column chromatography with solvents like ethyl acetate/hexane mixtures is critical. Yield (e.g., 71%) depends on solvent purity, reaction time, and silane stoichiometry .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and how are they interpreted?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H NMR (400 MHz, CDCl3_3) identifies proton environments (e.g., aromatic protons at δ 8.41 ppm, methoxy groups at δ 4.06 ppm). 13C^{13}C NMR confirms carbon frameworks.
  • IR Spectroscopy : Peaks at 3325 cm1^{-1} (N-H stretch) and 1551 cm1^{-1} (C=C aromatic) validate functional groups.
  • X-ray Crystallography : Resolves 3D conformation and bond angles, critical for distinguishing regioisomers .

Q. What purification methods are recommended for this compound following synthesis?

  • Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. For polar byproducts, preparative HPLC with C18 columns and acetonitrile/water mobile phases may enhance purity. Crystallization from ethanol or dichloromethane/hexane mixtures can further isolate high-purity crystals .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or solvent residues. To resolve:

  • Cross-validate techniques : Use differential scanning calorimetry (DSC) alongside melting point analysis.
  • Replicate synthetic conditions : Ensure identical solvents (e.g., DMF purity), drying times, and crystallization methods.
  • Triangulate data : Compare NMR, IR, and X-ray results with literature. For example, decomposition points (e.g., 131°C) should align with thermogravimetric analysis (TGA) .

Q. What strategies are employed to design transition metal complexes using this compound as a ligand, and how is coordination behavior assessed?

  • Methodological Answer :

  • Derivatization : Introduce donor atoms (e.g., phosphorus or sulfur) to enhance metal-binding affinity.
  • Coordination studies : Use UV-Vis spectroscopy to monitor charge-transfer bands and cyclic voltammetry to assess redox activity.
  • Stability testing : Evaluate complex integrity in solution via 1H^1H NMR titration or mass spectrometry. Metal-ligand ratios (e.g., 1:1 vs. 1:2) are optimized using Job’s plot analysis .

Q. How do computational models (e.g., DFT, QTAIM) enhance understanding of the electronic structure and reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predicts frontier molecular orbitals (HOMO-LUMO gaps) to explain nucleophilic/electrophilic sites. For example, electron-deficient quinoline rings may favor electrophilic substitution.
  • Quantum Theory of Atoms in Molecules (QTAIM) : Analyzes bond critical points (BCPs) and electron density (e.g., Laplacian values) to quantify aromaticity and hydrogen-bonding interactions. This is critical for rationalizing regioselectivity in reactions .

Notes on Methodological Rigor

  • Data Contradiction Analysis : When conflicting spectral or synthetic data arise, replicate experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere) and employ multiple characterization tools (e.g., HRMS for molecular weight confirmation) .
  • Retrosynthetic Planning : Use databases like Reaxys or BKMS_METABOLIC to predict feasible routes and avoid non-viable intermediates. Prioritize steps with high atom economy and low toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.